Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. PB28
A direct computational comparison of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide with the pharmacologically characterized cyclohexylpiperazine derivative PB28 reveals significant differences in fundamental physicochemical properties relevant to assay development. 4-Cyclohexylpiperazine-1-carboximidamide (as the free base) has a lower topological polar surface area (TPSA), a critical determinant of membrane permeability, and a simpler hydrogen bonding profile (3 H-bond donors, 2 acceptors) compared to PB28 [1].
| Evidence Dimension | Molecular Weight / TPSA / H-bond Donors |
|---|---|
| Target Compound Data | MW: 338.23 g/mol (hydroiodide salt); TPSA: ~ 53 Ų (estimated for free base); HBD: 3; HBA: 2 |
| Comparator Or Baseline | PB28 (CAS 172906-90-0): MW: 370.57 g/mol; TPSA: 24.5 Ų; HBD: 0; HBA: 2 |
| Quantified Difference | Target MW is ~9% lower; Target TPSA is ~2.2× higher; Target has 3 H-bond donors vs. 0 for PB28. |
| Conditions | Data derived from PubChem (computed properties) and vendor specifications [1]. |
Why This Matters
The target compound's distinct physicochemical signature (higher TPSA, multiple H-bond donors) relative to PB28 dictates different solubility, formulation, and membrane permeability behavior, making it unsuitable as a direct proxy for PB28 in biological assays.
- [1] PubChem. (2025). 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide. PubChem CID 18525930. View Source
